molecular formula C9H8N2O B13254769 7-Methyl-1,2-dihydrophthalazin-1-one

7-Methyl-1,2-dihydrophthalazin-1-one

Cat. No.: B13254769
M. Wt: 160.17 g/mol
InChI Key: NGEIEGSAMHQUMU-UHFFFAOYSA-N
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Description

7-Methyl-1,2-dihydrophthalazin-1-one is a heterocyclic compound that belongs to the phthalazinone family This compound is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,2-dihydrophthalazin-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylphthalic anhydride with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the desired phthalazinone derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the phthalazinone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various substituted phthalazinone derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, its anticancer activity is attributed to its ability to interfere with cell division and induce apoptosis in cancer cells . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

    Phthalazinone: Shares the core structure but lacks the methyl group at the 7-position.

    Phthalazine: A related compound with a similar ring system but different functional groups.

    1,2-Dihydrophthalazin-1-one: Similar structure but without the methyl substitution.

Uniqueness: 7-Methyl-1,2-dihydrophthalazin-1-one is unique due to the presence of the methyl group at the 7-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its interaction with specific molecular targets, making it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C9H8N2O/c1-6-2-3-7-5-10-11-9(12)8(7)4-6/h2-5H,1H3,(H,11,12)

InChI Key

NGEIEGSAMHQUMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=NNC2=O

Origin of Product

United States

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